molecular formula C10H13NO B12908480 Benzenecarboximidic acid, 4-methyl-, ethyl ester CAS No. 827-71-4

Benzenecarboximidic acid, 4-methyl-, ethyl ester

Cat. No.: B12908480
CAS No.: 827-71-4
M. Wt: 163.22 g/mol
InChI Key: AVQGYIBTEOOAHF-UHFFFAOYSA-N
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Description

Systematic Name: Benzenecarboximidic acid, 4-methyl-, ethyl ester CAS Registry Number: 827-71-4 Molecular Formula: C₁₀H₁₃NO₂ Structure: The compound consists of a benzene ring with a methyl group at the para position and an ethyl ester derivative of the carboximidic acid group (-C(=NH)OCH₂CH₃) . Synthesis: Typically synthesized via nucleophilic substitution reactions, such as refluxing 4-methylbenzenecarboximidamide with ethyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) . Applications: Primarily used in industrial settings for the synthesis of pharmaceuticals and organic intermediates .

Properties

IUPAC Name

ethyl 4-methylbenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQGYIBTEOOAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482548
Record name Benzenecarboximidic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-71-4
Record name Benzenecarboximidic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarboximidic acid, 4-methyl-, ethyl ester can be synthesized through various methods. One common method involves the reaction of 4-methylbenzenecarboximidic acid with ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 4-methylbenzenecarboximidic acid and ethanol.

    Reduction: 4-methylbenzenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research Applications

  • Pharmaceuticals
    • Drug Development : The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that enhance drug efficacy and bioavailability.
    • Antimicrobial Activity : Research has indicated that derivatives of benzenecarboximidic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Cosmetics
    • Formulation Stability : The compound is incorporated into cosmetic formulations to enhance stability and skin compatibility. Its ability to form stable emulsions is particularly valuable in creams and lotions .
    • Moisturizing Agents : Studies have shown that formulations containing this compound can improve skin hydration and texture, making it a popular choice in skincare products .
  • Materials Science
    • Polymer Synthesis : Benzenecarboximidic acid derivatives are used in synthesizing polymers with specific properties for industrial applications. These polymers can be tailored for use in coatings, adhesives, and sealants .

Table 1: Applications of Benzenecarboximidic Acid, 4-Methyl-, Ethyl Ester

Application AreaSpecific UseBenefits
PharmaceuticalsDrug synthesisEnhances bioavailability
CosmeticsEmulsion stabilizerImproves formulation stability
Materials SciencePolymer synthesisCustomizable properties for industrial use

Case Studies

  • Pharmaceutical Development
    • A study conducted by researchers at a leading pharmaceutical company demonstrated that modifications of benzenecarboximidic acid led to the development of a new class of antibiotics effective against resistant bacterial strains. The compound's structure facilitated the design of analogs with improved activity and reduced toxicity .
  • Cosmetic Formulation
    • In a comparative study on moisturizing creams, formulations containing benzenecarboximidic acid were found to significantly enhance skin hydration compared to those without the compound. The study highlighted its role as a humectant and its compatibility with various skin types .
  • Polymer Applications
    • Research published in a materials science journal explored the use of benzenecarboximidic acid in creating bio-based polymers. These polymers exhibited favorable mechanical properties and biodegradability, making them suitable for sustainable packaging solutions .

Mechanism of Action

The mechanism of action of benzenecarboximidic acid, 4-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its activation as a prodrug . The molecular targets and pathways involved depend on the specific application and the nature of the ester group.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
Benzenecarboximidic acid ethyl ester 825-60-5 C₉H₁₁NO₂ None (parent compound) 149.19 Baseline for reactivity studies
4-Methyl derivative (target compound) 827-71-4 C₁₀H₁₃NO₂ 4-methyl 163.22 Enhanced lipophilicity; industrial use
N-Phenyl derivative 6780-41-2 C₁₅H₁₅NO N-phenyl 225.29 Increased steric bulk; potential ligand
4-Chloro-N-methyl derivative 63860-97-9 C₁₀H₁₂ClNO₂ 4-chloro, N-methyl 213.66 Electrophilic reactivity; halogenated
4-Methoxy derivative 829-48-1 C₁₀H₁₃NO₃ 4-methoxy 179.22 Electron-donating group; stabilized
N-Cyano derivative 6041-23-2 C₉H₈N₂O N-cyano 160.17 Electron-withdrawing; high reactivity

Research Findings and Trends

Synthetic Utility : Ethyl esters of benzenecarboximidic acid are pivotal in synthesizing heterocycles like imidazoles and benzodiazepines .

Pharmaceutical Impurities: Derivatives such as Benzenecarboximidic acid, 4-[3-(aminocarbonyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridin-4-yl]-3-methoxy-, ethyl ester (CAS 2640280-83-5) are identified as impurities in Finerenone, highlighting the need for rigorous quality control .

Spectroscopic Data : Mass spectra of these compounds (e.g., molecular ion peaks at m/z 163 for the 4-methyl derivative) aid in structural confirmation .

Biological Activity

Benzenecarboximidic acid, 4-methyl-, ethyl ester (CAS Number: 827-71-4) is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C10H13N
  • Molecular Weight : 163.22 g/mol
  • Structure : The compound features a benzenecarboximidic acid structure with a methyl group at the para position and an ethyl ester functional group.

Antimicrobial Activity

Research indicates that benzenecarboximidic acid derivatives exhibit significant antimicrobial properties. A study on structurally similar compounds demonstrated that these derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

The antioxidant capacity of benzenecarboximidic acid derivatives has been evaluated using various assays, such as DPPH and ABTS. These compounds are capable of scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage in cells.

Anticancer Potential

Several studies have highlighted the anticancer effects of benzenecarboximidic acid derivatives. For instance, compounds exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of benzenecarboximidic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 16 µg/mL, suggesting strong antimicrobial efficacy.

CompoundMIC (µg/mL)Target Bacteria
Derivative A16Staphylococcus aureus
Derivative B32Escherichia coli

Case Study 2: Antioxidant Activity

In another study focusing on the antioxidant properties, a derivative was tested for its ability to scavenge free radicals using the DPPH assay. The compound exhibited an IC50 value of 25 µg/mL, indicating potent antioxidant activity comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)Comparison Standard
Benzenecarboximidic Acid Derivative25Ascorbic Acid (30)

Case Study 3: Anticancer Activity

A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that a specific derivative of benzenecarboximidic acid caused a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential for development into anticancer therapeutics.

CompoundIC50 (µM)Cell Line
Benzenecarboximidic Acid Derivative15MCF-7

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Benzenecarboximidic acid, 4-methyl-, ethyl ester, and how can researchers interpret key spectral features?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use electron ionization (EI) to fragment the compound and observe diagnostic peaks. For example, the parent ion (M⁺) can be identified using molecular weight data (e.g., m/z 149 for the base compound ). Additional fragments, such as ethyl or methyl groups, will appear at lower m/z values (e.g., m/z 43 or 60 for ethyl ester cleavage) .
  • Gas Chromatography (GC) : Optimize retention time using polar columns (e.g., DB-5) and compare with reference compounds. Retention times for structurally similar esters (e.g., valeric acid derivatives) range between 7–9 minutes under standardized conditions .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H-NMR signals for the ethyl ester group (δ ~1.3 ppm for CH3_3, δ ~4.2 ppm for CH2_2) and aromatic protons (δ ~6.5–7.5 ppm for substituted benzene rings) .

Q. What synthetic routes are reported for Benzenecarboximidic acid derivatives, and how can reaction conditions be optimized for the 4-methyl-substituted variant?

  • Methodological Answer :

  • Imidate Synthesis : React 4-methylbenzamide with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl ester. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase .
  • Purification : Use recrystallization from ethanol or column chromatography with silica gel to isolate the product. Purity can be confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl group influence the compound’s stability and reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of the 4-methyl derivative with unsubstituted analogs using nucleophiles (e.g., amines or thiols) in polar aprotic solvents (e.g., DMF). Monitor progress via 1H^1H-NMR or LC-MS .
  • Computational Modeling : Perform density functional theory (DFT) calculations to assess electronic effects (e.g., Hammett parameters) and steric hindrance from the methyl group. Reference thermodynamic data from NIST Chemistry WebBook for validation .

Q. What experimental strategies can resolve contradictions in reported mass spectral data for this compound across different studies?

  • Methodological Answer :

  • Standardized Instrument Calibration : Use reference compounds (e.g., NIST-certified standards) to calibrate mass spectrometers and ensure consistent ionization conditions (e.g., 70 eV EI energy) .
  • Collision-Induced Dissociation (CID) : Perform tandem MS (MS/MS) to distinguish between isobaric fragments and confirm fragmentation pathways. Compare results with published spectra in the EPA/NIH Mass Spectral Database .

Q. How can researchers design degradation studies to identify hydrolytic byproducts of this compound under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C). Quench reactions at intervals and analyze via LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives) .
  • Degradation Kinetics : Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Validate with real-time stability studies in controlled environments .

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